4-methyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxylic acid
Description
4-Methyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with a methyl group at position 4, a pyrrole moiety at position 3, and a carboxylic acid group at position 2. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The carboxylic acid group enhances solubility in polar solvents, while the methyl and pyrrole substituents modulate lipophilicity and π-π interactions .
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-3-pyrrol-1-ylthiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-7-6-14-9(10(12)13)8(7)11-4-2-3-5-11/h2-6H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMVATVOBPDINI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1N2C=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the thiophene ring followed by the introduction of the pyrrole ring and the carboxylic acid group. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound efficiently and cost-effectively.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H9NO2S
- Molecular Weight : 193.25 g/mol
- CAS Number : 866157-41-7
The compound features a thiophene ring substituted with a pyrrole moiety and a carboxylic acid functional group, which contributes to its reactivity and potential biological activity.
Anticancer Activity
Research has indicated that derivatives of 4-methyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxylic acid exhibit promising anticancer properties. A study focusing on the synthesis of various derivatives demonstrated their effectiveness against different cancer cell lines, including breast cancer (MCF-7) and others. The mechanism of action is believed to involve the inhibition of specific enzymes related to cancer cell proliferation and survival .
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. In vitro studies have assessed its efficacy against various Gram-positive and Gram-negative bacteria. The results suggest that it could serve as a basis for developing new antimicrobial therapies, particularly in the context of rising antibiotic resistance .
Organic Electronics
This compound has been explored for its application in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties, stemming from the thiophene and pyrrole structures, allow for efficient charge transport, making it a candidate for improving device performance .
Polymer Chemistry
The compound can be utilized in the synthesis of conducting polymers due to its ability to undergo polymerization reactions. These polymers have applications in sensors, batteries, and other electronic components where conductivity is essential .
Pesticide Development
Research into the synthesis of halogenated derivatives of thiophene-based compounds has paved the way for developing new insecticides with selective activity against pests while minimizing toxicity to mammals. The structural characteristics of this compound make it a suitable scaffold for creating novel agrochemicals with improved efficacy against agricultural pests .
Case Studies
Mechanism of Action
The mechanism by which 4-methyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxylic acid exerts its effects involves interactions with molecular targets and pathways within cells. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, which contribute to the compound’s biological activities.
Comparison with Similar Compounds
Positional Isomers
- 5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid (CAS 151258-67-2, ): This positional isomer has a methyl group at position 5 and a pyrrole at position 2 of the thiophene ring. The altered substituent positions reduce steric hindrance near the carboxylic acid group (position 3 vs. Biological activity differences are likely due to altered electronic distribution. For example, the target compound’s methyl group at position 4 may enhance membrane permeability compared to this isomer .
Substituent Variants
- 3-(1H-Pyrrol-1-yl)-2-thiophenecarboxylic acid (CAS 74772-17-1, ):
- 4-Methyl-3-[[1-oxo-2-(propylamino)propyl]amino]-2-thiophenecarboxylic acid methyl ester (Carticaïne, ): A clinically used local anesthetic with an additional propylamino-ester side chain. The ester group enables rapid plasma hydrolysis, whereas the target compound’s carboxylic acid would remain ionized in physiological conditions, limiting blood-brain barrier penetration .
Ring System Modifications
- 2-(1H-pyrrol-1-yl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid ( ): Features a fused cyclopentane-thiophene ring system, increasing rigidity. The bicyclic structure may enhance binding affinity to planar receptors (e.g., kinases) but reduce synthetic accessibility compared to the monocyclic target compound .
- 4-Phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid ( ): Replaces the thiophene with a thiazole ring (sulfur and nitrogen atoms). ~2.3 for the target compound) but reducing lipid bilayer penetration .
Biological Activity
4-Methyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxylic acid is an organic compound notable for its unique structural features, including a thiophene ring and a pyrrole ring. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- IUPAC Name : 4-methyl-3-pyrrol-1-ylthiophene-2-carboxylic acid
- Molecular Formula : C10H9NO2S
- CAS Number : 866157-41-7
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Studies suggest that the compound may inhibit the growth of various bacterial strains.
- Anticancer Activity : Preliminary investigations have shown potential cytotoxic effects against different cancer cell lines.
- Enzyme Inhibition : The compound may interact with specific enzymes, affecting metabolic pathways.
The biological effects of this compound are believed to stem from its ability to bind to molecular targets within cells. This interaction can lead to:
- Enzyme Inhibition : Modifying the activity of key enzymes involved in cell proliferation and survival.
- Cell Cycle Arrest : Inducing changes that prevent cancer cells from progressing through the cell cycle.
Antimicrobial Activity
A study evaluated the antimicrobial effects of various carboxylic acid derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant inhibition against several strains, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Properties
In vitro assays conducted on human cancer cell lines demonstrated that this compound showed cytotoxic effects, with half-maximal inhibitory concentration (IC50) values indicating potent activity. The compound was found to induce apoptosis in cancer cells through mitochondrial pathways .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Thiophene and pyrrole rings | Antimicrobial, anticancer |
| 3-Methyl-4-(1H-pyrrol-1-yl)benzoic acid | Benzoic acid derivative | Moderate anticancer |
| 4-Methyl-3-(1H-pyrrol-1-yl)benzoic acid | Similar structure without thiophene | Limited biological activity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-methyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Thiophene Core Formation : Start with a thiophene derivative (e.g., 3-methylthiophene-2-carboxylic acid) and introduce the pyrrole substituent using condensation reactions. Acid chlorides or anhydrides are effective for activating carboxyl groups, as demonstrated in similar pyrazole-carboxylic acid syntheses .
Substituent Introduction : Use nucleophilic aromatic substitution or palladium-catalyzed coupling to attach the 1H-pyrrol-1-yl group. Optimize temperature (80–120°C) and solvent (DMF or THF) to avoid side reactions.
Purification : Column chromatography with silica gel (ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is recommended. Monitor purity via HPLC or TLC (Rf ~0.3–0.5 in ethyl acetate) .
- Key Considerations : Yield is highly sensitive to stoichiometry of the pyrrole reagent and reaction time. Excess pyrrole derivatives may lead to over-substitution.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Spectroscopic Analysis :
- ¹H-NMR : Expect signals for the thiophene proton (δ 6.8–7.2 ppm), pyrrole protons (δ 6.2–6.5 ppm), and methyl groups (δ 2.3–2.6 ppm). Compare shifts to analogs like 4-ethyl-5-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid .
- IR : Carboxylic acid C=O stretch at ~1680–1720 cm⁻¹; pyrrole N-H stretch at ~3400 cm⁻¹ .
- Elemental Analysis : Ensure C, H, N, and S percentages align with theoretical values (e.g., C: ~55%, H: ~4.5%, N: ~8.5%) .
- Mass Spectrometry : Use ESI-MS to confirm the molecular ion peak ([M+H]+ ~238 m/z) and fragmentation patterns .
Q. What are the stability profiles and recommended storage conditions for this compound?
- Methodological Answer :
- Stability : The carboxylic acid group is prone to decarboxylation under prolonged heat (>100°C) or basic conditions. Store in airtight containers under inert gas (N₂ or Ar) to prevent oxidation .
- Temperature : Store at –20°C for long-term stability; ambient temperatures are acceptable for short-term use (<1 month) .
- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and weakly acidic aqueous solutions (pH 4–6). Avoid basic aqueous media to prevent salt formation and decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data between synthetic batches?
- Methodological Answer :
- Step 1 : Verify solvent and calibration standards. For example, deuterated DMSO may shift pyrrole proton signals compared to CDCl₃ .
- Step 2 : Use 2D NMR (COSY, HSQC) to confirm connectivity, especially if unexpected peaks suggest byproducts (e.g., unreacted starting material or regioisomers).
- Step 3 : Cross-validate with alternative techniques (e.g., X-ray crystallography for solid-state structure confirmation, as done for related pyrazole-carboxylic acids ).
Q. What strategies optimize the compound’s bioactivity in pharmacological assays?
- Methodological Answer :
- Derivatization : Modify the carboxylic acid to esters or amides to enhance membrane permeability. For example, ethyl esters of pyrazole-carboxylic acids show improved analgesic activity .
- Structure-Activity Relationship (SAR) : Test analogs with substituents on the pyrrole ring (e.g., chloro, methoxy) to identify key pharmacophores. Use computational modeling (e.g., DFT for electronic effects) to guide design .
- Assay Design : Prioritize in vitro models (e.g., COX-2 inhibition for anti-inflammatory studies) and validate with dose-response curves (IC₅₀ calculations). Include positive controls like indomethacin .
Q. How can researchers address low yields in large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd/Cu catalysts for coupling steps, as used in similar heterocyclic syntheses .
- Process Optimization : Use flow chemistry for exothermic steps (e.g., pyrrole introduction) to improve heat dissipation and scalability.
- Byproduct Analysis : Employ LC-MS to identify and quantify impurities (e.g., dimerization products). Adjust stoichiometry or reaction time accordingly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
